Tetramethylrhodamine isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

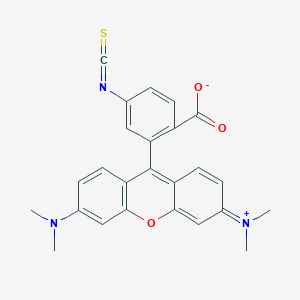

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSMXGVMUDVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910299 |

Source

|

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71639-08-2, 107347-53-5 |

Source

|

| Record name | NSC243811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master Guide: Tetramethylrhodamine Isothiocyanate (TRITC) Bioconjugation

[1]

Executive Summary

Tetramethylrhodamine isothiocyanate (TRITC) is a classic orange-fluorescent rhodamine derivative used extensively in immunofluorescence, flow cytometry, and ELISA.[1][2] While newer fluorophores (e.g., Alexa Fluor 555) offer enhanced photostability, TRITC remains a staple in cost-effective diagnostic development and academic research due to its established chemistry and broad instrument compatibility.[1]

This guide provides a rigorous technical framework for the use of TRITC, moving beyond basic recipes to explain the physicochemical causality of the conjugation process. It includes self-validating quality control protocols and mechanistic visualizations to ensure reproducibility.[1]

Part 1: Chemical Physics & Spectral Properties[1][2]

TRITC (C₂₅H₂₁N₃O₃S) exists as a mixture of 5- and 6-isothiocyanate isomers.[1][2] It functions by covalently binding to primary amines on proteins (lysines and N-terminus).[1]

Key Technical Specifications

| Parameter | Value | Notes |

| Molecular Weight | 443.52 g/mol | Value for free base; salts may vary.[1] |

| Excitation Max | ~550 nm | Compatible with 532 nm (Nd:YAG) and 561 nm lasers.[1] |

| Emission Max | ~573 nm | Appears orange-red.[1][3] |

| Extinction Coeff.[4][5][6] ( | 65,000 M⁻¹cm⁻¹ | Used for concentration calculations [1].[1][4] |

| Correction Factor (CF) | 0.30 | Correction for dye absorbance at 280 nm [1].[1] |

| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines (-NH₂).[1][7] |

Part 2: Bioconjugation Mechanism

The conjugation relies on the nucleophilic attack of a primary amine (on the protein) attacking the central electrophilic carbon of the isothiocyanate group on TRITC.

The pH Criticality

This reaction is strictly pH-dependent. The amino group on a lysine residue has a pKa of ~10.5. At neutral pH (7.0), it exists as an ammonium ion (

Reaction Pathway Visualization

The following diagram illustrates the formation of the stable thiourea bond.

Figure 1: Mechanism of isothiocyanate-amine conjugation.[1] High pH is required to generate the nucleophilic amine species.

Part 3: Validated Conjugation Protocol

Phase 1: Protein Preparation (The "Clean Slate")

Objective: Remove small molecule contaminants that compete for the dye.

-

Problem: Common buffers contain Tris or Glycine (primary amines) or Sodium Azide (inhibitor).[1] Tris/Glycine will react with TRITC, consuming it before it labels the protein.

-

Protocol:

-

Dialyze antibody/protein against 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0 .

-

Ensure protein concentration is > 2 mg/mL. (Higher concentrations improve labeling efficiency by increasing collision frequency).[1]

-

Phase 2: The Reaction

Objective: Covalent attachment.

-

Reagent Prep: Dissolve TRITC in anhydrous DMSO immediately before use. Note: TRITC is unstable in water; moisture hydrolyzes the isothiocyanate group.

-

Step-by-Step:

Phase 3: Purification

Objective: Remove unreacted free dye.

-

Method: Gel filtration (Sephadex G-25) or extensive dialysis against PBS (pH 7.4).[1]

-

Validation: The solution should have a clear separation between the labeled protein (fast eluting) and free dye (slow eluting/retained) if using a column.[1]

Workflow Diagram

Figure 2: End-to-end workflow for TRITC conjugation. Note the critical separation of buffer exchange and dye solubilization.

Part 4: Quality Control & F/P Ratio Calculation

Trustworthiness in fluorescence assays relies on determining the Fluorophore-to-Protein (F/P) Ratio .[1] An under-labeled antibody yields weak signals; an over-labeled antibody suffers from quenching and precipitation.[1]

The Self-Validating Formula

You must correct for the fact that TRITC absorbs UV light at 280 nm, which artificially inflates the protein concentration reading.

Constants:

- (TRITC at 550 nm): 65,000 M⁻¹cm⁻¹[1][4]

- (IgG at 280 nm): ~210,000 M⁻¹cm⁻¹[1][4]

- (Correction Factor): 0.30[1]

Step 1: Measure Absorbance

Measure

Step 2: Calculate Molar Protein Concentration

Step 3: Calculate Molar Dye Concentration

Step 4: Determine Ratio

Target Range: For most immunofluorescence applications, an F/P ratio between 2.0 and 4.0 is optimal [1][2].

Part 5: Troubleshooting & Comparative Analysis

Common Failure Modes

| Symptom | Probable Cause | Solution |

| Low F/P Ratio (<1.0) | Buffer contained amines (Tris/Glycine).[1] | Dialyze strictly into Carbonate/Bicarbonate. |

| Low F/P Ratio (<1.0) | Hydrolyzed TRITC.[1] | Use fresh DMSO; ensure TRITC powder is dry. |

| Precipitation | Over-labeling (F/P > 5). | Reduce molar excess of dye during reaction. |

| High Background | Free dye remaining. | Repeat dialysis or use a longer desalting column. |

TRITC vs. Modern Alternatives

While TRITC is standard, researchers should be aware of alternatives like Alexa Fluor 555 or Cy3.

-

Photostability: TRITC bleaches relatively quickly under high-intensity lasers.[1] For long-term live imaging, Alexa Fluor 555 is superior [3].[1]

-

Brightness: TRITC has a lower quantum yield than Cyanine derivatives.

-

Cost: TRITC is significantly cheaper, making it ideal for high-throughput screening or routine secondary antibody labeling where signal persistence is not critical.[1]

References

- Molecular Probes (Invitrogen).The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Referenced via Thermo Fisher technical guides on Fluorophore selection).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. TRITC (this compound) | TdB Labs [tdblabs.se]

- 3. 5-TRITC | Tetramethylrhodamine-5-isothiocyanate | Dye | TargetMol [targetmol.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

Technical Guide: TRITC (Tetramethylrhodamine Isothiocyanate)

Content Type: In-Depth Technical Reference Audience: Researchers, Senior Scientists, and Bioconjugation Specialists

Executive Summary

Tetramethylrhodamine isothiocyanate (TRITC) is a foundational fluorophore in the rhodamine family, widely utilized for the covalent labeling of proteins, antibodies, and nucleic acids.[1] Distinguished by its bright orange-red fluorescence (Ex/Em: ~550/573 nm), TRITC offers a critical spectral alternative to Fluorescein Isothiocyanate (FITC) for multi-color immunofluorescence.

Unlike FITC, which suffers from severe pH-dependent quenching in acidic environments, TRITC maintains robust fluorescence stability across a physiological pH range. However, its hydrophobic nature and lower quantum yield relative to modern sulfonated rhodamines (e.g., Alexa Fluor 555) require precise control over the degree of labeling (DOL) to prevent precipitation and self-quenching. This guide provides an authoritative analysis of TRITC’s chemical structure, photophysics, and optimized bioconjugation protocols.

Chemical Structure & Molecular Architecture

TRITC is an amine-reactive derivative of the xanthene dye tetramethylrhodamine. Its reactivity stems from the isothiocyanate group (-N=C=S), which targets primary amines on biomolecules.[2]

Isomerism: The 5- vs. 6-Isomer Dilemma

Commercial TRITC is frequently supplied as a mixture of two structural isomers, though single-isomer preparations are available for applications requiring strict reproducibility.

-

5-Isomer (G-isomer): The isothiocyanate group is located at the 5-position of the bottom benzene ring (relative to the xanthene core).

-

6-Isomer (R-isomer): The isothiocyanate group is at the 6-position.

Technical Insight: While the two isomers are chemically distinct, their spectral properties (excitation/emission maxima) are virtually identical for most biological applications. The choice between mixed or single isomers is rarely critical for standard immunofluorescence but becomes relevant in high-resolution FRET or crystallographic studies where steric orientation matters.

Hydrophobicity and Solubility

The tetramethylrhodamine core is inherently hydrophobic. Unlike sulfonated rhodamines, TRITC has limited solubility in neutral aqueous buffers.

-

Solvent Requirement: Stock solutions must be prepared in high-quality anhydrous DMSO or DMF .

-

Aqueous Stability: Once conjugated to a protein, the fluorophore is solubilized by the protein's surface, but excessive labeling (High DOL) can lead to conjugate precipitation due to the cumulative hydrophobicity of multiple dye molecules.

Photophysical Properties[1][2][3][4][5][6]

TRITC occupies the "Orange/Red" channel in standard microscopy setups, often paired with FITC (Green) and DAPI (Blue).

Table 1: Key Photophysical Data

| Property | Value / Characteristic | Notes |

| Excitation Max ( | 550–557 nm | Optimally excited by 532 nm or 561 nm lasers. |

| Emission Max ( | 570–580 nm | Distinct orange-red fluorescence. |

| Extinction Coefficient ( | ~85,000 – 100,000 M⁻¹cm⁻¹ | Measured in Methanol. Slightly lower in aqueous buffer.[3] |

| Quantum Yield ( | Moderate (~0.2 – 0.4) | Lower than FITC (~0.9). Highly dependent on environment and conjugation density. |

| Stokes Shift | ~25 nm | Small Stokes shift requires high-quality filters to prevent excitation bleed-through. |

| Photostability | Good | Significantly more photostable than FITC; less stable than Alexa Fluor 555. |

| pH Sensitivity | Low | Fluorescence remains stable from pH 4 to 9. |

Bioconjugation Chemistry

The conjugation of TRITC to a protein relies on the nucleophilic attack of a primary amine (lysine

Reaction Mechanism

The reaction yields a stable thiourea bond.[2] This bond is robust and resistant to hydrolysis under physiological conditions.

Figure 1: Mechanism of TRITC conjugation. The unprotonated amine attacks the isothiocyanate carbon, forming a stable thiourea linkage.

Critical Parameter: pH Control

-

The Driver: The reaction requires the amine to be unprotonated (

). Since the pKa of the lysine -

The Buffer: Sodium Carbonate/Bicarbonate (100 mM) is the standard choice.

-

Contraindication: NEVER use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers for the conjugation reaction. These buffers contain primary amines that will compete with the protein for the dye, neutralizing the TRITC.

Experimental Protocol: Antibody Labeling

Objective: Label 1 mg of IgG antibody with TRITC to achieve an optimal Degree of Labeling (DOL) of 2–4 dyes per protein.

Materials

-

Antibody: 1 mg IgG (must be free of BSA, gelatin, or amine-containing preservatives like sodium azide).

-

Reaction Buffer: 0.1 M Sodium Carbonate, pH 9.0.

-

TRITC Stock: 1 mg/mL in anhydrous DMSO (Prepare immediately before use).

-

Purification: Sephadex G-25 desalting column or dialysis cassette (10-20k MWCO).

Workflow Diagram

Figure 2: Step-by-step workflow for TRITC antibody conjugation.

Step-by-Step Procedure

-

Buffer Exchange: If the antibody is in Tris or contains Azide, dialyze it into 0.1 M Sodium Carbonate (pH 9.0). Adjust concentration to ~2–5 mg/mL.

-

Dye Preparation: Dissolve TRITC in anhydrous DMSO.

-

Calculation: For 1 mg IgG (~150 kDa, ~6.7 nmol), use a 20-fold molar excess of TRITC.

-

Mass:

TRITC.

-

-

Conjugation: Slowly add the TRITC/DMSO solution to the antibody while gently stirring. Do not exceed 10% v/v DMSO in the final mixture to avoid denaturing the protein.

-

Incubation: Incubate for 1–2 hours at room temperature in the dark.

-

Purification: Separate unreacted dye using a Sephadex G-25 column equilibrated with PBS. The first colored band to elute is the conjugate; the slower, retained band is free dye.

-

Storage: Store at 4°C protected from light. Add Sodium Azide (0.02%) for long-term preservation.

Troubleshooting & Optimization

Calculating Degree of Labeling (DOL)

Measure Absorbance at 280 nm (

-

MW_IgG: ~150,000 g/mol

- : 85,000 M⁻¹cm⁻¹ (approximate for conjugates)

-

CF (Correction Factor): ~0.30 (TRITC absorbance at 280 nm relative to 550 nm)

Common Issues Matrix

| Symptom | Probable Cause | Corrective Action |

| Precipitation | Over-labeling (DOL > 5) | Reduce dye molar excess (try 15x instead of 20x). |

| Low Signal | Under-labeling (DOL < 1) | Increase pH to 9.0-9.5; Ensure buffer is amine-free. |

| High Background | Free dye remaining | Perform a second round of dialysis or use a longer desalting column. |

| Rapid Fading | Photobleaching | Use antifade mounting media; Switch to Alexa Fluor 555 for critical imaging. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

-

Thermo Fisher Scientific. Tetramethylrhodamine (TRITC) Spectral Properties. Retrieved from

-

AAT Bioquest. Spectrum and Extinction Coefficient of TRITC. Retrieved from

-

PubChem. this compound Compound Summary. Retrieved from

-

BenchChem. TRITC vs FITC: A Comparative Guide. Retrieved from

Sources

Excitation and emission spectra of TRITC

Title: Technical Guide: Excitation, Emission, and Bioconjugation of TRITC (Tetramethylrhodamine Isothiocyanate)

Executive Summary TRITC (this compound) is a derivative of rhodamine and a historical standard for orange-red fluorescence in biological imaging. While it has largely been superseded in high-sensitivity applications by sulfonated rhodamine derivatives (e.g., Alexa Fluor 546/555), TRITC remains a critical tool for cost-effective immunofluorescence, flow cytometry, and specific bioconjugation workflows. This guide provides a rigorous analysis of its photophysical properties, the chemistry of its conjugation, and protocols for its optimal use.

Part 1: Photophysical Properties[1][2]

TRITC is a mixture of 5- and 6-isothiocyanate isomers of tetramethylrhodamine.[1] Its fluorescence mechanism relies on the excitation of the xanthene ring system, yielding a Stokes shift that separates the excitation and emission maxima by approximately 20–25 nm.

Spectral Characteristics

The spectra of TRITC are solvent-dependent.[1] The values below represent the fluorophore conjugated to a protein (IgG) in aqueous buffer (pH 7.2), which is the most relevant context for biological applications.

| Parameter | Value (Approx.) | Notes |

| Excitation Max ( | 550 – 557 nm | Best excited by 532 nm (Nd:YAG) or 543 nm (HeNe) lasers. |

| Emission Max ( | 570 – 576 nm | Appears orange-red to the eye. |

| Extinction Coefficient ( | ~65,000 | Measured at |

| Quantum Yield ( | 0.15 – 0.25 | Highly sensitive to quenching; significantly lower than Rhodamine B in ethanol. |

| Correction Factor ( | 0.30 – 0.34 | Critical for calculating Degree of Labeling (DOL).[2] |

| Solubility | DMSO, DMF | Low solubility in water; must be dissolved in organic solvent first. |

Spectral Compatibility Diagram

The following diagram illustrates the logical flow for selecting filter sets and light sources for TRITC to maximize signal-to-noise ratio.

Figure 1: Optical path logic for TRITC imaging. Note the dichroic cutoff must sit between the excitation and emission peaks.

Part 2: The Chemistry of Bioconjugation

TRITC utilizes an isothiocyanate (-N=C=S) reactive group.[1] This electrophile reacts primarily with non-protonated aliphatic amine groups (

Reaction Mechanism

The reaction forms a stable thiourea linkage. Unlike NHS-esters, isothiocyanates are more stable in aqueous solution but require a higher pH (> 8.5) to ensure the target amines are deprotonated and nucleophilic.

Figure 2: The formation of the thiourea bond between TRITC and a protein amine.

Part 3: Bioconjugation Protocol (Standard Workflow)

This protocol describes the labeling of an IgG antibody. Every step is designed to maximize labeling efficiency while preventing protein precipitation.

Reagents Required

-

TRITC Stock: 1 mg/mL in anhydrous DMSO (Prepare fresh; moisture hydrolyzes isothiocyanates).

-

Conjugation Buffer: 0.1 M Sodium Carbonate (

), pH 9.0. (Do NOT use Tris or Glycine; they contain amines that compete for the dye). -

Purification: Sephadex G-25 desalting column or 10K MWCO dialysis cassette.

Step-by-Step Methodology

-

Buffer Exchange:

-

If the antibody is in Tris or contains BSA/Gelatin, dialyze it into the Carbonate Buffer (pH 9.0).

-

Adjust protein concentration to ~2 mg/mL.

-

-

Dye Preparation:

-

Dissolve TRITC in DMSO immediately before use.

-

Calculation: For IgG (150 kDa), use a molar excess of 15-20x dye to protein.

-

Why? Isothiocyanates have lower coupling efficiency than NHS esters; excess dye drives the reaction kinetics.

-

-

Conjugation Reaction:

-

Add the TRITC/DMSO solution dropwise to the protein solution while gently stirring.

-

Crucial: Keep the final DMSO concentration < 10% to avoid denaturing the protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification:

-

Separate free dye from the conjugate using a desalting column equilibrated with PBS (pH 7.2).

-

The first colored band to elute is the conjugated protein; the slower band is free dye.

-

Part 4: Quality Control & Degree of Labeling (DOL)

To validate the experiment, you must calculate the Degree of Labeling (DOL). This ensures the protein is not under-labeled (dim signal) or over-labeled (quenching/precipitation).

The Formula

Because TRITC absorbs light at 280 nm (where protein concentration is measured), you must apply a correction factor (CF).[2]

[2]Where:

- : Absorbance of conjugate at 280 nm.[3]

- : Absorbance of conjugate at 555 nm.

-

: Correction Factor for TRITC

Final DOL Calculation:

- : ~150,000 for IgG.

-

: 65,000

Target DOL: Optimal DOL for TRITC-IgG is usually 2 to 4 . Above 5, self-quenching drastically reduces fluorescence efficiency.

Part 5: Comparative Analysis

TRITC is often compared to Alexa Fluor 546/555 and Cy3. While TRITC is cost-effective, it has limitations in critical assays.

| Feature | TRITC | Alexa Fluor 546 / 555 | Cy3 |

| Brightness | Moderate | High | High |

| Photostability | Low (Bleaches quickly) | High | Moderate |

| pH Sensitivity | Moderate | Low (Insensitive pH 4-10) | Low |

| Solubility | Hydrophobic (needs DMSO) | Hydrophilic (Water soluble) | Hydrophobic |

| Cost | Low | High | Moderate |

| Primary Use | Routine IHC, Loading Control | Super-resolution, Confocal | Arrays, FISH |

Expert Insight: Use TRITC for abundant targets or routine screening. For low-abundance targets or time-lapse live-cell imaging where photobleaching is a risk, switch to Alexa Fluor 546 or 555.

References

-

Thermo Fisher Scientific. Tetramethylrhodamine (TRITC) and Conjugates. Retrieved from

-

AAT Bioquest. Spectrum of TRITC. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques.

-

G-Biosciences. How To Determine Degree of Protein Labeling. Retrieved from

-

National Institutes of Health (NIH) / PubMed. Determining the extent of labeling for tetramethylrhodamine protein conjugates. Retrieved from

Sources

Technical Whitepaper: Photophysical Characterization and Quantitative Application of Tetramethylrhodamine Isothiocyanate (TRITC)

Executive Summary

Tetramethylrhodamine isothiocyanate (TRITC) remains a cornerstone fluorophore in immunofluorescence and flow cytometry due to its photostability and distinct emission spectrum. However, its effective application relies on a precise understanding of its Molar Extinction Coefficient (

This guide moves beyond basic datasheet values. It dissects the photophysics of TRITC, establishes the "working" extinction coefficients for protein conjugation, and provides a self-validating protocol for determining the Degree of Labeling (DOL).

Part 1: The Photophysics of TRITC

The Extinction Coefficient ( ) Discrepancy

A common source of experimental error is the blind application of the

| Solvent / State | Molar Extinction Coefficient ( | Application Context | |

| Methanol | 544 nm | 100,000 M⁻¹cm⁻¹ | Quality control of free dye |

| DMSO | 555 nm | ~87,000 M⁻¹cm⁻¹ | Stock solution preparation |

| PBS / Aqueous Buffer | 550–555 nm | 65,000 M⁻¹cm⁻¹ | DOL Calculation (Standard) |

Critical Insight: While the theoretical

-

H-Dimer Formation: In water, planar rhodamine molecules stack, forming non-fluorescent dimers that absorb light differently.

-

Protein Quenching: Proximity to aromatic amino acids (Tryptophan, Tyrosine) can alter the electronic transition states of the fluorophore.

Spectral Characteristics

-

Excitation Max: 550–555 nm (Green/Yellow excitation)

-

Emission Max: 570–580 nm (Orange/Red emission)[1]

-

Stokes Shift: ~25 nm. This relatively small Stokes shift requires high-quality filter sets to prevent excitation light bleed-through.

Part 2: The Mathematics of Bioconjugation

To ensure reproducibility, one must quantify the Degree of Labeling (DOL) —the average number of TRITC molecules attached to a single protein molecule. This calculation requires correcting for the dye's absorbance at 280 nm, which overlaps with the protein's absorbance peak.[2][3]

The Correction Factor ( )

TRITC absorbs light at 280 nm. If uncorrected, this absorbance artificially inflates the calculated protein concentration, leading to an underestimated DOL.

-

Standard

for TRITC: 0.30 -

Note: This value can vary slightly (0.30–0.35) depending on the specific isomer mix (5-isomer vs. 6-isomer). For critical assays, determine the

experimentally by measuring the

The DOL Equation

The derivation follows the Beer-Lambert Law (

Where:

- = Absorbance of conjugate at 555 nm

-

= Extinction coefficient of protein (e.g., IgG

- = Absorbance of conjugate at 280 nm[2][4]

- = 0.30

- = 65,000 M⁻¹cm⁻¹

Part 3: Validated Experimental Workflow

This protocol is designed to minimize aggregation and maximize yield.

Workflow Visualization

Figure 1: Step-by-step workflow for TRITC conjugation and quantification. The purification step is critical to remove free dye that would skew extinction coefficient calculations.

Detailed Protocol

Materials:

-

Protein (e.g., Antibody) at >1 mg/mL in Sodium Carbonate buffer (pH 9.0).[5] Avoid amine-containing buffers like Tris.

-

TRITC (dissolved immediately before use in anhydrous DMSO at 10 mg/mL).

-

Sephadex G-25 or Zeba Spin Desalting Columns.[5]

Steps:

-

Molar Ratio Setup: Target a dye-to-protein molar excess of 15–20x.[5]

-

Why? Isothiocyanates are less reactive than NHS esters; higher excess ensures adequate labeling.

-

-

Reaction: Add TRITC solution dropwise to the protein while stirring. Incubate for 2 hours at room temperature in the dark.

-

Mechanism: The isothiocyanate group reacts with primary amines (Lysine residues) to form a stable thiourea bond.

-

-

Purification: Pass the reaction mixture through a desalting column equilibrated with PBS.

-

Visual Check: You will see two bands.[6] The faster-moving band (protein-dye conjugate) should be collected. The slower band is free dye.

-

-

Quantification:

-

Dilute the conjugate to ensure

is between 0.1 and 1.0 (linear range). -

Measure

and -

Apply the DOL formula using

.

-

Part 4: Troubleshooting & Optimization

"Over-Labeling" and Quenching

A DOL > 4.0 for an IgG molecule often leads to fluorescence quenching . The fluorophores are physically too close, allowing energy transfer (homo-FRET) or H-dimer formation, which dissipates energy as heat rather than light.

-

Symptom: High

but low fluorescence signal. -

Solution: Reduce the initial dye molar excess from 20x to 10x.

Precipitation

TRITC is hydrophobic. If the protein precipitates upon dye addition:

-

Cause: Too much DMSO or over-modification of surface lysines (changing protein pI).

-

Solution: Ensure DMSO constitutes <10% of the final reaction volume.

Spectral Overlap Logic

When designing multicolor panels, visualize the spectral path to avoid bleed-through.

Figure 2: Spectral logic for TRITC. Note the potential for bleed-through into the Phycoerythrin (PE) channel due to the broad emission tail.

References

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for and reaction chemistry mechanisms).

-

Interchim. (n.d.). TetraMethylRhodamine (TRITC) Technical Sheet. Retrieved from [Link]

Sources

Technical Deep Dive: Quantum Yield of TRITC

Executive Summary

Tetramethylrhodamine Isothiocyanate (TRITC) remains a foundational fluorophore in immunofluorescence and flow cytometry, despite the emergence of brighter sulfonated rhodamine derivatives (e.g., Alexa Fluor 546/568). While valued for its cost-effectiveness and established conjugation chemistry, TRITC exhibits a complex photophysical profile characterized by a moderate quantum yield (

This guide provides a rigorous analysis of the quantum yield of TRITC, detailing the mechanistic factors driving its fluorescence efficiency and providing a self-validating protocol for its accurate determination against standard references.

Photophysical Core: The Mechanism of Fluorescence

To control TRITC signal intensity, one must understand the competition between radiative and non-radiative decay pathways. The quantum yield (

Where:

- : Rate of fluorescence (radiative decay).

- : Rate of internal conversion (heat dissipation).

- : Rate of intersystem crossing (triplet state formation/photobleaching).

- : Rate of quenching by external factors or solvent interactions.

Jablonski Diagram: Energy Dissipation Pathways

The following diagram illustrates the specific decay routes for TRITC. Note that in aqueous solvents, the non-radiative internal conversion (

Figure 1: Jablonski diagram mapping the competitive decay pathways in TRITC fluorescence.

Factors Influencing TRITC Quantum Yield

Unlike rigid fluorophores (e.g., Fluorescein), TRITC's xanthene ring structure is susceptible to environmental quenching.

Solvent and Conjugation Effects

TRITC is hydrophobic. In polar protic solvents like water, the dye molecules tend to stack, forming non-fluorescent H-aggregates (dimers). This drastically reduces the quantum yield compared to organic solvents like ethanol or methanol. Furthermore, conjugation to proteins (e.g., IgG) often results in "contact quenching" where amino acid residues (tryptophan/tyrosine) act as electron donors/acceptors, reducing

Comparative Photophysical Data

The table below synthesizes quantum yield data for TRITC relative to its parent compound, Rhodamine B, and modern alternatives.

| Fluorophore | Solvent / State | Excitation (nm) | Emission (nm) | Quantum Yield ( | Notes |

| TRITC (Free Dye) | Methanol | 543 | 571 | 0.25 – 0.30 | Standard reference value [1]. |

| TRITC (Conjugate) | PBS (pH 7.4) | 550 | 576 | 0.15 – 0.20 | Quenched by protein conjugation [2]. |

| Rhodamine B | Ethanol | 545 | 565 | 0.70 | Common reference standard [3]. |

| Rhodamine B | Water | 545 | 565 | 0.31 | Significant solvent quenching [3]. |

| Alexa Fluor 546 | PBS (pH 7.4) | 556 | 573 | 0.79 | Sulfonated for water stability [4]. |

Critical Insight: Do not assume the

of free TRITC applies to your antibody conjugate. Always characterize the Degree of Labeling (DOL); high DOL (>4-5 dyes/protein) leads to self-quenching and a precipitous drop in.

Protocol: Determination of Relative Quantum Yield

This protocol uses the Relative Method , comparing TRITC against a standard of known quantum yield (Rhodamine B in Ethanol). This method eliminates errors from instrument geometry and detector sensitivity.

Experimental Workflow

Figure 2: Step-by-step workflow for relative quantum yield determination.

Step-by-Step Methodology

1. Reference Standard Selection

-

Standard: Rhodamine B (analytical grade).

-

Solvent: Ethanol (Spectroscopic grade).

-

Reference

: 0.70 [3].

2. Sample Preparation

-

Dissolve TRITC (or TRITC-conjugate) in the buffer of interest (e.g., PBS).

-

Prepare the Rhodamine B standard in Ethanol.[1]

-

Critical Control: Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.08) to avoid the Inner Filter Effect (re-absorption of emitted light).

3. Data Acquisition

-

Absorbance: Measure absorbance (

) at the excitation wavelength (e.g., 540 nm) for 5 different concentrations of both sample and standard. -

Fluorescence: Record emission spectra for the exact same solutions using the same excitation wavelength (540 nm).

-

Integration: Integrate the area under the fluorescence emission curve (

) for each sample.

4. Calculation

Plot Integrated Fluorescence (

Calculate the Quantum Yield (

Where:

-

: Refractive index of sample solvent (Water/PBS

-

: Refractive index of standard solvent (Ethanol

Troubleshooting & Optimization

-

Low QY Calculation: If your calculated

is < 0.1, check for aggregation. Add a small amount of detergent (e.g., 0.05% Tween-20) to the TRITC buffer to disrupt dimers. -

Non-Linear Plots: If the

vs. -

Spectral Mismatch: Ensure the excitation wavelength provides sufficient signal for both dyes but avoids the Rayleigh scattering peak overlap with the emission.

References

-

BenchChem. (2025). TRITC vs. Other Rhodamine Dyes: An In-depth Technical Guide. Retrieved from .

-

Thermo Fisher Scientific. (n.d.). Tetramethylrhodamine (TRITC) and Conjugates. Retrieved from .

-

Magde, D., Wong, R., & Seybold, P. G. (2002).[3] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents. Photochemistry and Photobiology, 75(4), 327-334.[3] Retrieved from .

-

AAT Bioquest. (2023). Factors Affecting Fluorescence and Quantum Yield. Retrieved from .

-

JASCO. (n.d.). Determination of the Relative Quantum Yield of Rhodamine B. Retrieved from .

Sources

Technical Guide: TRITC Molecular Characterization & Bioconjugation

[1]

Executive Summary

Tetramethylrhodamine Isothiocyanate (TRITC) is a bright, orange-fluorescent rhodamine derivative widely used in flow cytometry, microscopy, and protein labeling.[1][2][3] While often treated as a generic reagent, its successful application requires precise knowledge of its isomeric composition and salt form, which directly alter molecular weight calculations and stoichiometry.[2]

This guide provides a validated technical framework for researchers to characterize, conjugate, and quality-control TRITC-labeled biomolecules.[1][2]

Part 1: Chemical Identity & Physical Properties

The "Identity Crisis": Molecular Weight Variations

In drug development and quantitative labeling, using the generic molecular weight (MW) for TRITC often leads to stoichiometric errors.[2] TRITC is commercially available in multiple forms. You must verify the specific form on your Certificate of Analysis (CoA) before calculating molar excess.[2]

| Parameter | TRITC (Zwitterion / Inner Salt) | TRITC (Hydrochloride Salt) |

| Formula | ||

| Molecular Weight | 443.52 g/mol | ~479.98 g/mol |

| CAS Number | 95197-95-8 | Varies by isomer |

| Appearance | Dark red/purple powder | Red/orange powder |

| Solubility | DMSO, DMF, Methanol | DMSO, DMF, Methanol |

Isomerism: 5-isomer vs. 6-isomer

TRITC is synthesized as a mixture of two isomers based on the position of the isothiocyanate (-N=C=S) group on the bottom benzene ring.[1][3]

-

Mixed Isomers: Most common commercial grade.[1][2] Suitable for general immunofluorescence.[2]

-

Single Isomers (5-isomer or 6-isomer): Required for high-resolution techniques (e.g., FRET, HPLC purification of conjugates) where strict structural homogeneity is necessary to prevent peak broadening.[1][2]

Photophysical Specifications

Part 2: Bioconjugation Chemistry

Mechanism of Action

The isothiocyanate group (-N=C=S) reacts specifically with primary amines (

Critical Control Point: The reaction competes with hydrolysis .[2] In aqueous solution, the isothiocyanate group can react with water to form a carbamate, which spontaneously decarboxylates into a non-reactive amine. This highlights the necessity of anhydrous storage and rapid mixing during the protocol.[2]

Figure 1: The kinetic competition between successful thiourea bond formation and hydrolysis. High pH favors the deprotonated amine (nucleophile), pushing the equilibrium toward conjugation.[1]

Part 3: Validated Labeling Protocol

Standardized for 1 mg of IgG antibody.[1][2]

Reagents

-

labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.[2]0. (Do NOT use PBS or Tris; Tris contains amines that will scavenge the dye).[1][2]

-

TRITC Stock: 10 mg/mL in anhydrous DMSO. Prepare immediately before use.

-

Purification: Desalting column (e.g., PD-10) or Dialysis cassette (10K MWCO).

Step-by-Step Workflow

-

Buffer Exchange: If the protein is in Tris or contains Sodium Azide, dialyze it into the Labeling Buffer.[2] Adjust protein concentration to 2–5 mg/mL.

-

Calculations: Target a 15–20 molar excess of TRITC for antibodies.

-

Conjugation: Slowly add the calculated TRITC volume to the protein solution while gently vortexing.

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Quenching (Optional): Add 50

of 1M Tris (pH 8.0) to stop the reaction. -

Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free dye. The conjugate will elute first (fast band).[1][2]

Part 4: Quality Control & Troubleshooting

Determining Degree of Labeling (DOL)

The most critical metric for conjugate quality is the DOL (Dye-to-Protein Ratio).[1][2]

The Formula:

Where:

- = Absorbance of conjugate at 555 nm.[1]

- = Absorbance of conjugate at 280 nm.[1][2][5][6]

- = Correction Factor (0.34).[1][2]

-

= 65,000

- = ~150,000 (for IgG).[1][2]

Troubleshooting Decision Tree

Use this logic flow to diagnose labeling failures.

Figure 2: Diagnostic workflow for evaluating TRITC-protein conjugates.

References

-

Thermo Fisher Scientific. Tetramethylrhodamine-5-(and-6)-isothiocyanate (TRITC) Product Information.[1]Link

-

PubChem. this compound Compound Summary. National Library of Medicine.[2] Link

-

Hermanson, G. T. Bioconjugate Techniques.[2] Academic Press. (Standard reference for thiourea bond chemistry).

-

Cayman Chemical. TRITC (mixed isomers) Product Datasheet.[1]Link[1]

Technical Guide: Optimizing Tetramethylrhodamine Isothiocyanate (TRITC) Solubilization and Conjugation

Part 1: Executive Summary & Core Directive

Tetramethylrhodamine isothiocyanate (TRITC) is a cornerstone fluorophore in immunofluorescence and flow cytometry, prized for its brightness and photostability. However, its utility is frequently compromised by a single, often overlooked variable: improper solubilization .

The isothiocyanate (-N=C=S) moiety is inherently unstable in aqueous environments, subject to rapid hydrolysis that renders the dye non-reactive. This guide moves beyond standard "recipe-style" protocols to establish a causal understanding of TRITC chemistry. By controlling solvation thermodynamics and kinetic stability, researchers can maximize conjugation efficiency (Degree of Labeling, DOL) and reproducibility.

Part 2: Solvent Selection Strategy

The choice of solvent is not merely about dissolving a powder; it is about preserving chemical potential.

The Solubility Landscape

TRITC is a hydrophobic zwitterion. It requires polar aprotic solvents to disrupt its crystal lattice without triggering nucleophilic attack on the isothiocyanate group.

Table 1: TRITC Solubility and Stability Profile

| Solvent | Solubility Limit | Stability (Stock) | Application Note |

| DMSO (Anhydrous) | ~5 - 10 mg/mL | High (Months at -20°C) | Gold Standard. Excellent solvation, low volatility. |

| DMF (Anhydrous) | ~5 - 10 mg/mL | High (Months at -20°C) | Good alternative. More volatile than DMSO; easier to remove by lyophilization. |

| Methanol/Ethanol | Soluble | Low to Moderate | Avoid for Stock. Protic solvents can slowly react with isothiocyanates over time. |

| Water/PBS | < 0.1 mg/mL | Zero (Minutes/Hours) | The "Hydrolysis Trap." Causes immediate precipitation and rapid deactivation. |

The "Hydrolysis Trap"

The most common failure mode in TRITC conjugation is the introduction of moisture into the stock solution.

-

Mechanism: Water acts as a nucleophile, attacking the central carbon of the isothiocyanate group.[1]

-

Result: Conversion of the reactive isothiocyanate to a non-reactive amine or thiourea derivative.

-

Operational Rule: Never dissolve TRITC directly in aqueous buffer. Always prepare a high-concentration organic stock (DMSO/DMF) and add this dropwise to the aqueous reaction mixture.

Part 3: Mechanism of Action & Stability

To troubleshoot effectively, one must visualize the competing reactions occurring in the tube. The isothiocyanate group is a "soft" electrophile that prefers the "soft" nucleophile of an unprotonated amine (Lysine-NH2).

Reaction Pathways Diagram

Figure 1: Competing pathways in TRITC conjugation.[2] The goal is to maximize the green pathway (Conjugation) while minimizing the red dashed pathway (Hydrolysis).

Part 4: Validated Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure integrity at every step.

Preparation of Stock Solution

Objective: Create a reactive, precipitate-free stock.

-

Equilibration: Allow the TRITC vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

-

Solvent Choice: Use high-grade Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why? Standard DMSO is hygroscopic and absorbs water from the air. Anhydrous grade ensures <0.005% water content.

-

-

Dissolution: Add DMSO to achieve a concentration of 1 mg/mL to 5 mg/mL .

-

Validation Check: Vortex vigorously. Hold the vial up to a light source. The solution should be a clear, deep red/purple without any visible particulates. If particles persist, sonicate for 2 minutes.

-

-

Storage: If not using immediately, aliquot into single-use tubes and store at -20°C with desiccant. Do not refreeze multiple times.

Conjugation Workflow

Objective: Label protein while maintaining solubility.

-

Buffer Exchange: Dialyze the protein (antibody) into 0.1 M Sodium Carbonate buffer, pH 9.0 .

-

Critical: Avoid Tris or Glycine buffers. These contain primary amines that will react with TRITC, neutralizing it before it labels your protein.[3]

-

-

Reaction:

-

Protein Concentration: Adjust to 2–10 mg/mL.

-

Dye Addition: Slowly add the TRITC-DMSO stock to the stirring protein solution.

-

Ratio: Target a molar excess of 15–20x (Dye:Protein).

-

Solvent Limit: Ensure the final volume of DMSO does not exceed 5-10% of the total reaction volume to prevent protein denaturation.

-

-

Incubation: Incubate for 1–2 hours at room temperature in the dark.

-

Purification: Remove unreacted dye via Gel Filtration (e.g., Sephadex G-25) or extensive dialysis against PBS.

Workflow Visualization

Figure 2: Step-by-step workflow for TRITC solubilization and conjugation, highlighting critical decision points.

Part 5: Quality Control & Troubleshooting

Calculating Degree of Labeling (DOL)

This is the ultimate validation of your solubility and reaction protocol.

- : Absorbance of conjugate at 550 nm (TRITC max).

- : Absorbance of conjugate at 280 nm (Protein max).

-

CF (Correction Factor) : ~0.30 (Adjustment for TRITC absorbance at 280 nm).

-

: Molar extinction coefficient of TRITC (~65,000

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Precipitation upon addition | TRITC is hydrophobic; local concentration too high. | Add stock dropwise while vortexing/stirring. Lower the stock concentration. |

| Low Labeling Efficiency | Hydrolysis of TRITC stock. | Use fresh anhydrous DMSO. Ensure buffer is pH 9.[3][4]0. |

| No Labeling | Buffer incompatibility. | Ensure protein is not in Tris/Glycine. Dialyze into Carbonate/Bicarbonate. |

References

-

TdB Labs. (n.d.). TRITC (this compound) Technical Data. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. TRITC (this compound) | TdB Labs [tdblabs.se]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Tetramethylrhodamine isothiocyanate protein labeling protocol

Abstract & Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a bright, orange-fluorescent dye widely used in immunofluorescence microscopy and flow cytometry. Unlike fluorescein (FITC), TRITC is photostable and pH-insensitive, making it a robust choice for intracellular imaging and acidic environments.

This guide provides a rigorous, field-proven protocol for conjugating TRITC to antibodies and other proteins. It moves beyond standard recipe lists to explain the chemical causality of every step, ensuring high reproducibility and optimal Degree of Labeling (DOL).

Key Applications:

-

Immunofluorescence (IF) and Immunohistochemistry (IHC).

-

Flow Cytometry.

-

Förster Resonance Energy Transfer (FRET) acceptor (paired with FITC/GFP).

Principle of the Assay

The conjugation relies on the reaction between the isothiocyanate group (-N=C=S) on the TRITC molecule and primary amine groups (-NH₂) on the protein (specifically the

This nucleophilic attack results in a stable thiourea bond .

Mechanism Logic[1]

-

pH Dependency: The reaction requires the amine group to be deprotonated (nucleophilic). Since the pKa of the Lysine

-amino group is ~10.5, a buffer pH of 9.0–9.5 drives the equilibrium toward the unprotonated form ( -

Hydrolysis Competition: Isothiocyanates are susceptible to hydrolysis in water. The dye must be dissolved in an anhydrous organic solvent (DMSO/DMF) immediately before use to prevent deactivation.

Chemical Reaction Pathway

Figure 1: Simplified reaction mechanism of isothiocyanate conjugation to primary amines.

Materials & Reagents

Critical Reagent Properties

| Component | Specification | Purpose |

| TRITC Dye | Ex/Em: 555/580 nm | Fluorophore. Store at -20°C, desiccated. |

| Reaction Buffer | 0.1 M Sodium Carbonate, pH 9.0 | Maintains basic pH to deprotonate amines. MUST be amine-free. |

| Solvent | Anhydrous DMSO or DMF | Dissolves hydrophobic dye; prevents early hydrolysis. |

| Purification | Sephadex G-25 or Dialysis (10-12 kDa MWCO) | Removes unreacted free dye. |

Buffer Preparation (0.1 M Carbonate, pH 9.0)

-

Solution A: 0.1 M

(1.06 g in 100 mL -

Solution B: 0.1 M

(0.84 g in 100 mL -

Mix: Add Solution A to Solution B while monitoring pH until it reaches 9.0.

-

Note: Do not use PBS or Tris. Tris contains amines that will react with the dye, quenching the reaction.

Comprehensive Protocol

Phase 1: Protein Preparation

Objective: Exchange protein into the reactive buffer and remove interfering amines (Tris, Glycine, Azide).

-

Concentration Check: Ensure protein concentration is 2–10 mg/mL .

-

Why? Low concentrations (<1 mg/mL) lead to poor labeling efficiency due to hydrolysis competition.

-

-

Buffer Exchange: Dialyze the protein against 0.1 M Carbonate Buffer (pH 9.0) overnight at 4°C, or use a desalting column (e.g., PD-10) for rapid exchange.

Phase 2: Dye Preparation & Conjugation

Objective: Covalent attachment of fluorophore.

-

Calculate Dye Amount: A 15- to 20-fold molar excess of TRITC is standard for antibodies (IgG, 150 kDa).

-

Formula:

-

Note: TRITC MW

444 g/mol .

-

-

Solubilize Dye: Dissolve TRITC in anhydrous DMSO to 10 mg/mL .

-

Initiate Reaction:

-

Slowly add the calculated volume of TRITC solution to the protein while gently vortexing.[3]

-

Limit DMSO: Ensure final DMSO concentration is <10% to prevent protein precipitation.

-

-

Incubation: Incubate for 2 hours at Room Temperature or 4 hours at 4°C in the dark .

-

Why Dark? Prevents photobleaching.[3]

-

Why RT? Reaction kinetics are slower at 4°C but gentler on unstable proteins.

-

Phase 3: Purification

Objective: Remove unreacted free dye to prevent high background.[3]

-

Method: Use a Gel Filtration Column (Sephadex G-25) equilibrated with PBS (pH 7.4).[3]

-

Visual Cue: You will see two bands.[4] The fast-moving band (first to elute) is the Conjugate. The slow-moving band (retained in column) is the free dye.

-

-

Collection: Collect the first fluorescent fraction.

Workflow Visualization

Figure 2: Step-by-step workflow for TRITC protein labeling.[1]

Quality Control & Calculations

To validate the conjugate, you must calculate the Degree of Labeling (DOL) .[5][6] This requires correcting for the dye's absorbance at 280 nm.[5][7][8][9][10]

Constants for TRITC

-

(Extinction Coeff.[7][9][10][11] at 555 nm): 65,000

- (Correction Factor): 0.34 (Absorbance of TRITC at 280nm relative to 555nm)[9]

-

(IgG): ~210,000

Measurement Steps

-

Dilute a small aliquot of conjugate (e.g., 1:10 or 1:20) in PBS.

-

Measure Absorbance at 280 nm (

) and 555 nm (

Calculations

1. Corrected Protein Concentration (M):

2. Degree of Labeling (DOL):

Target DOL[6][7][9][11]

-

Ideal Range: 2.0 – 4.0 moles dye per mole protein.

-

< 1.0: Weak signal (Under-labeled).

-

> 5.0: Quenching and precipitation risk (Over-labeled).

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitation | Over-labeling (hydrophobic dye aggregation). | Reduce molar excess of dye (try 10x or 15x). Ensure DMSO < 10%. |

| Low DOL (<1.0) | Buffer contained amines (Tris). | Dialyze strictly into Carbonate/Bicarbonate. |

| Low DOL (<1.0) | Dye hydrolysis. | Use fresh anhydrous DMSO. Do not reuse old dye stocks. |

| High Background | Free dye not removed. | Repeat dialysis or run through a second desalting column. |

| Low Signal | Fluorescence quenching (DOL > 5). | Reduce dye molar excess.[3][7][9] High DOL causes self-quenching of fluorophores. |

Storage & Stability

-

Short Term (1-2 weeks): Store at 4°C protected from light. Add 0.05% Sodium Azide as a preservative.

-

Long Term (Months): Add glycerol to 50% (v/v) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Additives: Adding BSA (10 mg/mL) can stabilize the protein after purification (never add BSA before labeling).

References

-

Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from

-

G-Biosciences. How To Determine Degree of Protein Labeling. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques. Academic Press.

-

University of Michigan. Determining the extent of labeling for tetramethylrhodamine protein conjugates. Retrieved from

-

AAT Bioquest. Degree of Labeling (DOL) Calculator. Retrieved from

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. TRITC (this compound) | TdB Labs [tdblabs.se]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity TRITC Labeling of Antibodies for Immunofluorescence

Executive Summary & Scientific Rationale

Fluorescent labeling is not merely a "mix-and-wash" procedure; it is a stoichiometric chemical reaction governed by kinetics, pH, and solvent accessibility. This guide details the protocol for labeling antibodies with TRITC , a bright orange-red fluorophore (

While newer dyes (e.g., Alexa Fluor®, DyLight™) exist, TRITC remains a field standard due to its cost-effectiveness and specific spectral properties that fit legacy filter sets. However, TRITC is hydrophobic and hydrolytically unstable in its reactive form. Success requires strict adherence to anhydrous dye preparation and amine-free reaction conditions .

The Mechanism: Isothiocyanate Chemistry

The reactive group on TRITC is an isothiocyanate (-N=C=S) .[1][2][3] It targets primary amines (

The reaction forms a stable thiourea bond.[3] Crucially, this is a nucleophilic attack. For the lysine amine to act as a nucleophile, it must be deprotonated. Since the

Figure 1: The nucleophilic attack of the deprotonated antibody amine on the isothiocyanate carbon, forming a thiourea linkage.[3]

Pre-Analytical Checklist (Critical)

Before starting, validate your inputs. 90% of failures occur here.

| Parameter | Requirement | Why? |

| Buffer Composition | NO Tris, Glycine, or Azide. | Primary amines in Tris/Glycine compete with the antibody for the dye, neutralizing the reaction. Azide inhibits conjugation efficiency. |

| Protein Concentration | > 1 mg/mL (Ideal: 2–5 mg/mL). | High concentration favors the bimolecular reaction (Ab + Dye) over the unimolecular hydrolysis of the dye by water. |

| Dye Solvent | Anhydrous DMSO or DMF. | TRITC hydrolyzes rapidly in water. The stock must be prepared immediately before use in a dry organic solvent.[4] |

| Purity | Protein A/G purified. | BSA or gelatin carriers in the antibody solution will be labeled instead of your antibody. |

Protocol: Step-by-Step Conjugation

Materials Required[1][2][5][6][7][8][9][10][11]

-

Antibody: Purified IgG (free of BSA/Gelatin).

-

Fluorophore: TRITC (Tetramethylrhodamine isothiocyanate).[1][2][3][5][6][7][8]

-

Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[2]

-

Purification: Sephadex G-25 desalting columns (e.g., PD-10 or Zeba Spin).

Workflow Diagram

Figure 2: The operational workflow for TRITC conjugation. Note the parallel preparation of dye and antibody.

Detailed Steps

Step 1: Buffer Exchange

If your antibody is in PBS or contains Tris:

-

Equilibrate a desalting column with 0.1 M Carbonate Buffer (pH 9.0) .

-

Pass the antibody through the column.[9]

-

Adjust concentration to 2–5 mg/mL .

Step 2: Dye Preparation[9]

-

Calculations: You need a molar excess of dye.[5][10][9] For TRITC, a 20-fold molar excess is standard.

-

Formula:

- Da

- Da

-

Action: Dissolve TRITC in anhydrous DMSO to a concentration of 1 mg/mL. Do not prepare this in advance.

Step 3: Conjugation Reaction[9][11]

-

While gently vortexing or stirring the antibody solution, slowly add the calculated volume of TRITC-DMSO.

-

Tip: Do not exceed 10% v/v DMSO in the final mixture to avoid denaturing the protein.

-

-

Wrap the tube in aluminum foil.

-

Incubate for 2 hours at Room Temperature (or overnight at 4°C).

Step 4: Purification (Removal of Unreacted Dye)

Free dye will cause high background in imaging.

-

Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4).

-

Load the reaction mixture.

-

Elute with PBS. You will see two bands:

-

First Band (Fast): Conjugated Antibody (Collect this).

-

Second Band (Slow): Free Dye (Discard this).

-

Quality Control: The Self-Validating System

You cannot assume the labeling worked. You must calculate the Fluorophore-to-Protein (F/P) Ratio , also known as the Degree of Labeling (DOL).[1]

The Physics of Absorbance

We use the Beer-Lambert Law, but we must correct for the fact that TRITC absorbs slightly at 280 nm (where we measure protein).

Constants

-

(Protein Extinction Coeff):

-

(Dye Extinction Coeff):

-

CF (Correction Factor):

(Absorbance of TRITC at 280nm relative to 555nm).

The Calculation Protocol

-

Dilute the conjugate (e.g., 1:10) in PBS.[4]

-

Measure Absorbance at 280 nm (

) and 555 nm ( -

Step A: Correct Protein Absorbance

-

Step B: Calculate Protein Concentration (M)

-

Step C: Calculate F/P Ratio

Interpretation Table

| F/P Ratio | Status | Action |

| < 1.0 | Under-labeled | Signal will be weak. Repeat with higher dye excess or pH check. |

| 2.0 – 4.0 | Optimal | Ideal for immunofluorescence. Good signal, low background. |

| > 5.0 | Over-labeled | High risk of precipitation and non-specific binding (sticky background). |

Troubleshooting Guide

Problem: Precipitate formed during reaction.

-

Cause: Over-labeling made the protein hydrophobic, or protein concentration was too high.

-

Solution: Spin down precipitate.[12] Use the supernatant. Next time, reduce dye molar excess (try 15x instead of 20x).

Problem: Low F/P Ratio (< 1.5).

-

Cause: Hydrolysis of TRITC ester before reaction; Buffer contained amines (Tris); pH was too low.

-

Solution: Ensure DMSO is anhydrous.[4] verify buffer pH is > 9.0.[9][8][12]

Problem: High Background in Microscopy.

-

Cause: Free dye remaining or aggregates.

-

Solution: Dialyze extensively against PBS. Spin conjugate at 10,000 x g for 10 mins to remove aggregates before use.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[12] (The definitive text on modification chemistry).

-

Thermo Fisher Scientific. Amine-Reactive Probes - The Chemistry of Amine Modification.

-

Sigma-Aldrich. TRITC Antibody Labeling Protocol.

-

AAT Bioquest. Extinction Coefficients of TRITC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. TRITC Fluorescent Antibody Label [sigmaaldrich.com]

- 7. TRITC Fluorescent Antibody Label [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. timothyspringer.org [timothyspringer.org]

Application Note: High-Efficiency TRITC Conjugation to Peptide Primary Amines

Executive Summary & Chemical Basis

This guide details the protocol for conjugating Tetramethylrhodamine Isothiocyanate (TRITC) to primary amines within synthetic peptides. Unlike NHS-esters, which hydrolyze rapidly, isothiocyanates form stable thiourea bonds with primary amines (

Mechanism of Action:

The electrophilic carbon of the isothiocyanate group (

Key Challenges:

-

pH Sensitivity: The reaction requires the amine to be deprotonated (neutral).[1] Since the

-amino group of Lysine has a pKa -

Hydrophobicity: TRITC is highly hydrophobic, often causing peptide precipitation during the reaction if solvent conditions are not optimized.

-

Isomer Heterogeneity: Commercial TRITC is often a mixture of 5- and 6-isomers, which can resolve as split peaks during HPLC purification.

Critical Experimental Parameters

Buffer & pH Optimization

The reaction rate is strictly pH-dependent. You must maintain a pH between 9.0 and 9.5 .

-

Optimal Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0–9.5).

-

Forbidden Buffers: Tris, Glycine, or any buffer containing primary amines (these will scavenge the dye).

Stoichiometry

Unlike protein labeling (where 10-20x excess is common), peptide labeling requires tighter control to simplify downstream HPLC purification.

-

Recommended Ratio: 2.0 – 5.0 molar excess of TRITC over Peptide.

-

Reasoning: Excess TRITC is hydrophobic and can co-elute with hydrophobic peptides. Keeping the excess lower (while maintaining driving force) makes the separation of the labeled product (

) from the free dye (

Solvent Compatibility

TRITC is insoluble in aqueous buffers. It must be dissolved in anhydrous DMSO or DMF immediately before use. The final reaction mixture should contain 20–30% organic solvent to prevent the fluorophore from precipitating.

Step-by-Step Conjugation Protocol

Phase 1: Preparation

-

Calculate Reagents:

-

Determine peptide mass and molarity.

-

Calculate TRITC mass required for 3x molar excess.

-

Note: TRITC MW

444 Da (Check specific lot; usually supplied as mixed isomers).

-

-

Prepare Buffer:

-

Make 10 mL of 0.1 M Sodium Carbonate buffer, pH 9.3. Filter through 0.2

.

-

-

Solubilize Peptide:

-

Dissolve peptide in the Carbonate buffer to a concentration of 2–10 mg/mL.

-

Troubleshooting: If peptide is hydrophobic, dissolve in pure DMSO first, then dilute into buffer (ensure final DMSO < 30% unless peptide requires more).

-

Phase 2: Conjugation Reaction[1]

-

Prepare Dye Stock: Dissolve TRITC in anhydrous DMSO at 10 mg/mL. Prepare immediately before use ; isothiocyanates degrade in solution over time.

-

Initiate Reaction: Dropwise add the calculated TRITC solution to the peptide solution while vortexing gently.

-

Incubation:

-

Wrap the reaction vial in aluminum foil (light sensitive).

-

Incubate at Room Temperature for 2 hours with continuous gentle agitation (rocker or shaker).

-

Do not heat: Heating promotes hydrolysis of the isothiocyanate over conjugation.

-

Phase 3: Quenching

-

Add 1 M Ammonium Chloride (or Ethanolamine) to a final concentration of 50 mM.

-

Incubate for 15 minutes. This terminates the reaction by scavenging remaining isothiocyanates.

Phase 4: Purification (Critical)

-

Method: Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 (or C8 for very hydrophobic peptides).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: Standard 5% to 95% B gradient. The TRITC-peptide will elute later than the unlabeled peptide due to the hydrophobicity of the rhodamine group.

-

Detection: Monitor at 220 nm (peptide bond) and 550 nm (TRITC absorption).

Quality Control & Validation

Mass Spectrometry (Gold Standard)

Validation must confirm the covalent attachment.

-

Expected Mass Shift:

-

Unlike NHS esters (where a leaving group is lost), isothiocyanates react via addition. The mass increases by the full molecular weight of the TRITC molecule (

Da). -

Note: If using a salt form (e.g., TRITC hydrochloride), subtract the mass of the counterion (HCl) to find the added mass.

UV-Vis Spectroscopy (Degree of Labeling)

If HPLC/MS is unavailable, use UV-Vis.

-

TRITC

: 550–555 nm. -

Extinction Coefficient (

): ~65,000 -

Correction Factor (CF): 0.30 (Absorbance of TRITC at 280nm relative to 555nm).

Formula for Peptide Concentration:

Visual Workflows (Graphviz)

Figure 1: Reaction Mechanism & Logic

Caption: Nucleophilic attack of the peptide primary amine on the isothiocyanate carbon forms a stable thiourea linkage.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow ensuring pH control, proper quenching, and rigorous purification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Peptide/Dye hydrophobicity | Increase DMSO/DMF concentration to 30-50%. Ensure peptide is fully soluble before adding dye. |

| Low Labeling Efficiency | pH too low | Verify pH is > 9.0. Lysine |

| Low Labeling Efficiency | Buffer interference | Ensure NO Tris, Glycine, or Ammonium ions are in the starting buffer. Dialyze peptide if necessary. |

| Multiple Peaks (HPLC) | Isomer mixture | TRITC is often a mix of 5- and 6-isomers. Collect both peaks if they have the correct mass; they are functionally equivalent. |

| Dye not eluting | Hydrophobic interaction | Dye may stick to the column. Wash column with 100% Acetonitrile or Methanol between runs. |

References

-

Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for thiourea bond chemistry).

-

AAT Bioquest. TRITC (Tetramethylrhodamine-isothiocyanate) Spectrum and Extinction Coefficient. Retrieved from

-

Sigma-Aldrich (Merck). Atto-Dye Labeling Procedures. (General isothiocyanate protocols). Retrieved from

Sources

Application Note: High-Fidelity TRITC Imaging & Bioconjugation

Topic: Using TRITC for Fluorescent Microscopy and Cell Imaging Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Chemical Logic

Tetramethylrhodamine isothiocyanate (TRITC ) remains a fundamental fluorophore in cell biology, occupying the "orange" spectral channel (Ex ~550 nm / Em ~575 nm).[1] While modern synthetic dyes (e.g., Alexa Fluor 546/555) offer enhanced photostability, TRITC provides a cost-effective, chemically robust solution for routine immunofluorescence (IF) and actin cytoskeleton visualization.

The Core Mechanism: TRITC functions via an isothiocyanate (-N=C=S) reactive group.[1] This electrophile targets primary amines (–NH₂) on lysine residues and the N-terminus of proteins. Under slightly alkaline conditions (pH 9.0), the amine attacks the isothiocyanate carbon, forming a stable thiourea linkage. Understanding this chemistry is critical: Tris buffers must be avoided during conjugation because their primary amines will competitively quench the TRITC reagent.[2]

Technical Specifications

| Parameter | Value | Notes |

| Full Name | Tetramethylrhodamine-5-(and-6)-isothiocyanate | Mixed isomers are standard.[1][3] |

| Excitation Max | 550–557 nm | Efficiently excited by 532 nm or 561 nm lasers; Hg Arc 546 nm line. |

| Emission Max | 570–580 nm | Appears orange-red to the eye.[4] |

| Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ | High molar absorptivity.[5] |

| Quantum Yield | ~0.2 – 0.4 | Lower than Alexa Fluor; sensitive to quenching. |

| Solubility | DMSO, DMF | Hydrophobic; requires organic solvent for stock solution. |

| Stokes Shift | ~25 nm | Narrow shift requires precise filter sets to avoid crosstalk. |

Experimental Workflow: Immunofluorescence (IF)

The following workflow illustrates the critical path for indirect immunofluorescence using TRITC-conjugated secondary antibodies.

Figure 1: Step-by-step logic for indirect immunofluorescence. Note that the "Dark" step during secondary antibody incubation is critical to prevent premature photobleaching of TRITC.

Detailed Protocols

Protocol A: Bioconjugation (Labeling Antibodies with TRITC)

Use this protocol to label your own primary antibodies if a commercial conjugate is unavailable.

Reagents:

-

TRITC Stock: 10 mg/mL in anhydrous DMSO. Prepare immediately before use.

-

Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0. (NO TRIS ).

-

Purification: Sephadex G-25 desalting column or dialysis cassette.

Steps:

-

Buffer Exchange: If the antibody is in Tris or contains BSA/Gelatin, dialyze it into the Conjugation Buffer. Adjust concentration to 1–2 mg/mL.

-

Reaction: Add TRITC to the antibody solution at a molar ratio of 20:1 (Dye:Protein) .

-

Expert Insight: Add the dye dropwise while stirring. TRITC is hydrophobic; rapid addition can cause precipitation.

-

-

Incubation: Incubate for 1–2 hours at room temperature in the dark.

-

Quenching: Stop the reaction by adding 50 mM Ammonium Chloride (NH₄Cl) or Glycine for 15 minutes (scavenges unreacted isothiocyanate).

-

Purification: Pass the mixture through a desalting column (equilibrated with PBS) to separate the labeled antibody (fast fraction) from free dye (slow fraction).

-

Validation: Measure Absorbance at 280 nm (protein) and 555 nm (dye) to calculate the Degree of Labeling (DOL).

Protocol B: F-Actin Staining with TRITC-Phalloidin

Phalloidin binds F-actin with high selectivity. TRITC-Phalloidin is a standard tool for visualizing the cytoskeleton.

Reagents:

-

TRITC-Phalloidin Stock: Dissolve 300 units in 1.5 mL Methanol (creates ~6.6 μM stock). Store at -20°C.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.1% Triton X-100 in PBS.[6]

Steps:

-

Fixation: Treat cells with 4% PFA for 10–15 minutes at room temperature.

-

Permeabilization: Incubate with 0.1% Triton X-100 for 5 minutes.[6]

-

Blocking: Block with 1% BSA in PBS for 20 minutes.

-

Why? Reduces non-specific background binding of the hydrophobic rhodamine dye.

-

-

Staining: Dilute 5 μL of TRITC-Phalloidin stock into 200 μL of PBS (with 1% BSA). Add to cells and incubate for 20–30 minutes at room temperature in the dark.

-

Note: Do not use methanol-containing fixatives during the staining step, as methanol can disrupt actin filaments if not already fixed.

-

-

Wash: Rinse 3x with PBS.

-

Mount: Mount with DAPI-containing antifade media.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Root Cause | Corrective Action |

| Rapid Fading (Photobleaching) | TRITC is less stable than Alexa Fluor. | Use a mounting medium with antifade agents (e.g., DABCO or commercial "Gold" reagents). Minimize exposure time. |

| High Background | Hydrophobic interaction or free dye. | Increase blocking (BSA/Serum).[4] Ensure thorough washing after secondary antibody.[3][4] Use 50 mM NH₄Cl to quench autofluorescent aldehyde groups after fixation. |

| Precipitation | TRITC aggregates in aqueous buffer. | Dissolve TRITC in DMSO first.[2][3] Do not store dilute aqueous solutions; prepare fresh. |

| Weak Signal | pH sensitivity or filter mismatch. | Ensure mounting media pH is >7.0 (TRITC fluorescence drops at acidic pH). Verify microscope filter set (Ex 540/25, Em 605/55). |

Expert Insight - TRITC vs. Alexa Fluor 546/555: While TRITC is cost-effective, it has a lower quantum yield and lower photostability than Alexa Fluor 546 or 555 [1]. For long-term live-cell imaging or confocal microscopy where laser intensity is high, modern sulfonated rhodamine derivatives (Alexa Fluor) are superior. However, for standard endpoint histology and actin staining, TRITC remains a validated and economical standard.

References

Sources

- 1. TRITC (this compound) | TdB Labs [tdblabs.se]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Protocol for Phalloidin-TRITC | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. edmundoptics.com [edmundoptics.com]

Technical Guide: Optimizing Tetramethylrhodamine Isothiocyanate (TRITC) in Flow Cytometry

Executive Summary

Tetramethylrhodamine isothiocyanate (TRITC) is a classic, amine-reactive fluorophore used extensively in immunofluorescence and flow cytometry.[1] While modern dyes like Phycoerythrin (PE) or Alexa Fluor 568 offer higher quantum yields, TRITC remains a critical tool for specific applications due to its small molecular size (<0.5 kDa) , cost-effectiveness , and resistance to photobleaching relative to phycobiliproteins.

This guide provides advanced protocols for utilizing TRITC in intracellular staining (where steric hindrance limits larger dyes) and FRET (Fluorescence Resonance Energy Transfer) assays, alongside robust bioconjugation methodologies.

Technical Specifications & Optical Configuration

To achieve high signal-to-noise ratios, the optical configuration must be optimized to TRITC's specific Stokes shift.

Spectral Properties

| Property | Value | Notes |

| Excitation Max | ~550–557 nm | Optimal excitation via 532 nm or 561 nm lasers. |

| Emission Max | ~570–576 nm | Emits in the orange-red spectrum. |

| Molecular Weight | ~444 Da | Significantly smaller than PE (~240,000 Da). |

| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines (-NH2) on lysine residues.[1][2] |

Optical Configuration Diagram

The following diagram illustrates the optimal laser and filter paths for detecting TRITC, distinguishing between "Suboptimal" (488 nm) and "Optimal" (561 nm) excitation sources.

Caption: Optical path for TRITC detection. While 488 nm lasers can excite TRITC, a 561 nm laser provides superior excitation efficiency and sensitivity.

Application Note 1: Bioconjugation of Antibodies

Why do this? Commercial TRITC conjugates are available, but custom conjugation is required for novel targets. The isothiocyanate group reacts with primary amines on the antibody to form a stable thiourea bond.[1][2]

Protocol: TRITC-Antibody Conjugation

Reagents:

-

TRITC powder (store desiccated at -20°C).

-

Antibody (IgG) free of BSA/Gelatin/Amine-containing buffers (Tris/Glycine).

-

Sodium Carbonate Buffer (1 M, pH 9.0).

-

DMSO (anhydrous).

Step-by-Step Methodology:

-

Buffer Exchange: If the antibody is in Tris or Glycine, dialyze against PBS (pH 7.4) to remove competing amines.

-

pH Adjustment: Add 1 M Sodium Carbonate (pH 9.0) to the antibody solution to achieve a final concentration of 100 mM.

-

Mechanism: The alkaline pH deprotonates lysine ε-amino groups, increasing nucleophilicity for the isothiocyanate reaction [1].

-

-

Dye Preparation: Dissolve TRITC in DMSO at 1 mg/mL immediately before use.

-

Conjugation: Add TRITC to the antibody at a molar ratio of 20:1 (Dye:Protein) .

-

Calculation: For 1 mg IgG (~150 kDa), use ~60 µg TRITC.

-

-

Incubation: Incubate for 1 hour at room temperature in the dark with gentle rotation.

-

Purification: Remove unreacted dye using a Sephadex G-25 desalting column or dialysis (10-12 kDa cutoff) against PBS.

-

Validation: Measure Absorbance at 280 nm (Protein) and 555 nm (TRITC). Calculate F/P ratio (Target: 3–5 fluorophores per antibody).

-

Application Note 2: Intracellular Staining

Why TRITC? Phycoerythrin (PE) is a large protein (~240 kDa). In intracellular staining, PE often fails to penetrate the nuclear envelope or dense cytoskeletal networks due to steric hindrance. TRITC (<0.5 kDa) easily penetrates fixed membranes, making it ideal for nuclear factors (e.g., Ki-67, FoxP3) [2].

Intracellular Staining Workflow

Caption: Workflow for intracellular staining. TRITC's small size ensures efficient penetration after the permeabilization step.

Protocol Modifications for TRITC:

-

Fixation: Use 2-4% Paraformaldehyde. Avoid methanol if staining for surface markers simultaneously, as it destroys some epitopes.

-

Permeabilization:

-